What is the chemical structure of D-Iditol
What is the chemical structure of D-Iditol
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of D-Iditol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
D-Iditol is a naturally occurring sugar alcohol (or alditol), a six-carbon polyol. It is a stereoisomer of sorbitol and mannitol. The systematic IUPAC name for D-Iditol is (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol.[1][2][3]
Molecular Structure:
The structure of D-Iditol is characterized by a hexane backbone with hydroxyl (-OH) groups attached to each carbon atom. The specific stereochemistry at carbons 2, 3, 4, and 5 defines it as D-Iditol.
A two-dimensional representation of the D-Iditol structure can be generated from its SMILES (Simplified Molecular-Input Line-Entry System) notation: O--INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--CO.[3]
Physicochemical Properties
D-Iditol is a white to off-white crystalline powder or a colorless, highly viscous liquid.[4][5] Its key quantitative properties are summarized in the table below.
| Property | Value | References |
| Identifiers | ||
| IUPAC Name | (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol | [1][3] |
| CAS Number | 25878-23-3 | [1][6][7] |
| Molecular Formula | C₆H₁₄O₆ | [1][7] |
| Molecular Weight | 182.17 g/mol | [1][7][8] |
| Physical Properties | ||
| Melting Point | 74-78 °C | [5] |
| Boiling Point | 230 °C | [5][8][9] |
| Density | 1.596 g/cm³ (Predicted) | [8] |
| Specific Rotation [α]²⁰/D | +2.0° to +5.0° (c=1, H₂O) | [5][9] |
| Solubility | ||
| Water | Soluble | [4][9] |
| PBS (pH 7.2) | 5 mg/mL | [6] |
| DMSO | 2 mg/mL | [6] |
| DMF | 1 mg/mL | [6] |
| Ethanol | Insoluble | [6] |
Experimental Protocols
Biotechnological Production of D-Iditol from D-Sorbose
A key method for producing D-Iditol involves the microbial conversion of D-sorbose using the yeast Rhodotorula rubra. The following protocol is based on the findings of Sasahara and Izumori (1999).[1]
Objective: To convert D-sorbose to D-Iditol using whole-cell catalysis with Rhodotorula rubra.
Materials and Reagents:
-
Rhodotorula rubra strain (e.g., RY10)
-
D-fructose (for cell culture)
-
D-sorbose (substrate)
-
Ethanol
-
Standard yeast culture medium components (e.g., yeast extract, peptone)
-
Centrifuge
-
Incubator/shaker
-
Reaction vessel/bioreactor
Methodology:
-
Cell Culture and Growth:
-
Inoculate Rhodotorula rubra into a suitable culture medium containing D-fructose as the primary carbon source. D-fructose has been shown to yield cells with high conversion potential.[1]
-
Incubate the culture under appropriate conditions (temperature, pH, agitation) to achieve sufficient cell growth.
-
Harvest the cells by centrifugation and wash them to prepare a resting cell suspension.
-
-
Conversion Reaction:
-
Prepare a reaction mixture containing the washed Rhodotorula rubra cells and D-sorbose at a desired concentration (e.g., 1.0% to 5.0% w/v).[1]
-
To enhance the reaction rate, add ethanol to the mixture to a final concentration of 1.0%.[1]
-
Maintain the reaction under controlled conditions (e.g., temperature, pH).
-
Due to ethanol consumption or evaporation, supplement the reaction with additional ethanol at regular intervals (e.g., every 48 hours) to maintain the 1.0% concentration.[1]
-
-
Product Isolation and Identification:
-
Monitor the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC).
-
Once the desired conversion is achieved (e.g., up to 95.0% conversion for 2.0% D-sorbose), terminate the reaction.[1]
-
Separate the cells from the reaction supernatant by centrifugation or filtration.
-
Isolate and purify D-Iditol from the supernatant using chromatographic techniques.
-
Confirm the identity of the product as D-Iditol through analytical methods such as HPLC, infrared spectroscopy, optical rotation, and melting point measurements.[1]
-
Experimental workflow for D-Iditol production.
Biological Significance and Pathways
Role in Galactokinase Deficiency
D-Iditol, along with its stereoisomer L-Iditol (also known as sorbitol) and galactitol, is implicated in the pathophysiology of galactosemia. Specifically, in galactokinase deficiency (Galactosemia Type II), a defect in the GALK1 gene prevents the phosphorylation of galactose, the first step in the Leloir pathway of galactose metabolism.[4][10] This blockage leads to the accumulation of galactose, which is then shunted into an alternative pathway where aldose reductase reduces it to its corresponding sugar alcohol, galactitol. The accumulation of these polyols, including iditol, in tissues like the eye lens is a primary cause of cataract formation.[4][9]
Metabolic fate of galactose in galactokinase deficiency.
Inhibition of α-Glucosidase
D-Iditol has been shown to be an inhibitor of α-glucosidase I, an enzyme involved in the processing of N-linked glycoproteins.[6] More broadly, α-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes.[11] These inhibitors act in the small intestine to delay the absorption of carbohydrates by competitively inhibiting enzymes that break down complex carbohydrates into absorbable monosaccharides.[11][12] By slowing this process, they reduce the postprandial spike in blood glucose levels.[5][12] The inhibitory action of D-Iditol on glucosidase I suggests its potential role in modulating glycoprotein processing.
Mechanism of α-glucosidase inhibition by compounds like D-Iditol.
References
- 1. Production of D-iditol from D-sorbose by Rhodotolura rubra RY10 isolated from miso paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]
- 4. Galactokinase deficiency - Wikipedia [en.wikipedia.org]
- 5. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes [mdpi.com]
- 6. D-Iditol|lookchem [lookchem.com]
- 7. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Galactokinase Deficiency: Background, Epidemiology, Prognosis [emedicine.medscape.com]
- 10. Galactokinase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
